molecular formula C11H14N2O3 B8800980 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol

1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B8800980
M. Wt: 222.24 g/mol
InChI Key: LKEWGWDXLPFRKT-UHFFFAOYSA-N
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Description

1-[(3-Nitrophenyl)methyl]pyrrolidin-3-ol is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This nitrophenyl-functionalized pyrrolidine is offered for research and development purposes. The pyrrolidine ring is a privileged scaffold in pharmaceutical and medicinal chemistry, highly valued for its saturated structure and three-dimensional coverage . The sp³-hybridization and non-planarity of the pyrrolidine ring allow for extensive exploration of pharmacophore space, which is crucial for developing novel biologically active compounds and optimizing parameters like solubility and lipophilicity . The presence of the nitroaromatic group on this scaffold makes it a versatile intermediate for further chemical modifications, including reduction to aniline derivatives, which can be used to build more complex molecular architectures. This product is intended for research use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet (SDS) for safe handling and storage procedures.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H14N2O3/c14-11-4-5-12(8-11)7-9-2-1-3-10(6-9)13(15)16/h1-3,6,11,14H,4-5,7-8H2

InChI Key

LKEWGWDXLPFRKT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The reductive alkylation method, adapted from industrial-scale pyrrolidine syntheses, involves the reaction of pyrrolidin-3-ol with 3-nitrobenzyl halides under hydrogenation conditions. A metal catalyst, typically palladium or platinum, facilitates the coupling of the nitrobenzyl group to the pyrrolidine nitrogen. This method, derived from the synthesis of 1-methylpyrrolidin-3-ol, substitutes formaldehyde with 3-nitrobenzyl bromide to introduce the aromatic moiety.

The reaction proceeds via imine intermediate formation, followed by hydrogenolytic reduction to yield the secondary amine. Critical parameters include:

  • Catalyst loading : 5–10% Pd/C or PtO₂ for optimal turnover.

  • Solvent system : Methanol-water mixtures (3:1 v/v) enhance solubility and reduce side reactions.

  • Temperature : 50–80°C balances reaction rate and selectivity.

Industrial Optimization

The patent CN108698989B highlights a two-step industrial process involving excess formaldehyde and hydrogen, modified here for nitroaryl incorporation (Table 1):

Table 1: Industrial Reductive Alkylation Conditions

ParameterValue/RangeSource
CatalystPd/C (5 wt%)
SolventMethanol-water (3:1)
Temperature70°C
Yield78–85%

This method achieves moderate yields but requires post-reaction purification via distillation to remove excess nitrobenzyl halide and catalyst residues.

N-Alkylation of Pyrrolidine Derivatives

Direct Alkylation with 3-Nitrobenzyl Halides

N-alkylation employs pyrrolidin-3-ol and 3-nitrobenzyl bromide in the presence of a base, such as potassium carbonate or triethylamine. The reaction typically occurs in polar aprotic solvents (e.g., DMF or acetonitrile) at elevated temperatures (80–100°C). A key challenge is minimizing O-alkylation, which is mitigated by using bulky bases like DBU (1,8-diazabicycloundec-7-ene).

Table 2: N-Alkylation Reaction Parameters

ParameterValue/RangeSource
BaseDBU
SolventDMF
Reaction Time12–16 hours
Yield65–72%

Protecting Group Strategies

To enhance regioselectivity, the hydroxyl group on pyrrolidin-3-ol is often protected during alkylation. The US11286249B2 patent employs tert-butoxycarbonyl (Boc) protection, which is removed post-alkylation via trifluoroacetic acid (TFA) treatment. This approach increases yield to 80–88% by preventing side reactions at the hydroxyl site.

Stereoselective Hydroxylation Techniques

Chiral Auxiliary-Mediated Synthesis

The asymmetric synthesis of (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol utilizes Boc-L-proline as a chiral precursor. As detailed in the PDF from Ajgreenchem, the hydroxyl group is introduced via stereoselective reduction of a ketone intermediate using sodium borohydride. The Boc group ensures retention of configuration during subsequent steps.

Key Steps :

  • Boc Protection : Pyrrolidin-3-one is treated with Boc anhydride to form Boc-pyrrolidin-3-one.

  • Stereoselective Reduction : Sodium borohydride in ethanol reduces the ketone to the (S)-alcohol with 92% enantiomeric excess (ee).

  • Nitrobenzyl Introduction : Alkylation with 3-nitrobenzyl bromide under DBU catalysis.

Catalytic Asymmetric Hydrogenation

Recent advances employ chiral ruthenium catalysts for direct asymmetric hydrogenation of pyrrolidin-3-one derivatives. This method, though less explored for nitroaryl systems, offers potential for >95% ee but requires specialized ligands such as BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl).

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodYieldee (%)ScalabilityCost Efficiency
Reductive Alkylation78–85%N/AHighModerate
N-Alkylation (Boc)80–88%N/AModerateHigh
Chiral Auxiliary70–75%92LowLow
Catalytic Hydrogenation65–70%>95LowVery High

Industrial processes favor reductive alkylation for scalability, while academic settings prioritize chiral auxiliary methods for enantiopure yields.

Chemical Reactions Analysis

Types of Reactions

1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituent on Pyrrolidine-N Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference
1-[(3-Nitrophenyl)methyl]pyrrolidin-3-ol 3-Nitrobenzyl -NO₂, -OH ~238.24 Electron-withdrawing; potential intermediate N/A
(S)-1-Benzylpyrrolidin-3-ol Benzyl -Ph, -OH 177.24 Simpler analog; used in chiral synthesis
(S)-1-(2-Aminophenyl)pyrrolidin-3-ol 2-Aminophenyl -NH₂, -OH 178.23 Electron-donating; potential CNS activity
1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol Chloropyridinyl -Cl, -OH ~242.70 Halogenated; possible kinase inhibition
(S)-1-(4-((3-((Phenylsulfonyl)methyl)phenoxy)methyl)benzyl)pyrrolidin-3-ol Phenylsulfonyl-benzyl -SO₂Ph, -OH ~504.58 Sphingosine kinase inhibitor derivative

Key Observations :

  • Steric and Chiral Influences : Analogs like (S)-1-benzylpyrrolidin-3-ol highlight the role of stereochemistry in activity, suggesting that the (S)-configuration may optimize receptor interactions in chiral environments .
  • Biological Activity: Sulfonyl-containing derivatives (e.g., compound 3 in ) exhibit pronounced enzyme inhibition, likely due to enhanced hydrogen bonding and hydrophobic interactions .

Pharmacological and Physicochemical Properties

Property This compound (S)-1-Benzylpyrrolidin-3-ol (S)-1-(2-Aminophenyl)pyrrolidin-3-ol PF-543 Derivative (Compound 3)
Solubility Low (due to -NO₂) Moderate High (due to -NH₂) Low (due to -SO₂Ph)
Melting Point High (polar -NO₂) Moderate Moderate High
Bioactivity Unknown (potential intermediate) Chiral synthon Possible CNS modulation Sphingosine kinase inhibition

Analysis :

  • The nitro group reduces solubility compared to amino or hydroxylated analogs but may improve metabolic stability .
  • Sulfonyl-containing derivatives (e.g., ) show higher molecular weights and lower solubility, limiting bioavailability but enhancing target affinity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a procedure analogous to the synthesis of 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione involves reacting a nitro-substituted precursor (e.g., 3-nitrophenyl derivatives) with pyrrolidin-3-ol under basic conditions. Optimization includes controlling temperature (e.g., 80°C in ethanol), stoichiometry of reagents (4:1 molar ratio of methylamine to precursor), and reaction time (7 hours) to maximize yield (77% reported in similar syntheses) .
  • Purification : Column chromatography with dichloromethane/methanol gradients is recommended for isolating the product from byproducts .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

  • Spectroscopy :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for methylene protons) and nitro group (δ 7.5–8.5 ppm for aromatic protons) .
  • IR : Identify hydroxyl (O–H stretch ~3200–3600 cm1^{-1}) and nitro (N–O asymmetric stretch ~1520 cm1^{-1}) functional groups .
    • Crystallography : Use SHELX software for single-crystal X-ray diffraction to resolve stereochemistry and bond lengths. SHELXL is ideal for refining small-molecule structures, particularly for nitroaromatic systems .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound, and how do structural modifications affect target interactions?

  • Docking Studies : Employ tools like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The nitro group’s electron-withdrawing effects may enhance binding to hydrophobic pockets, while the hydroxyl group participates in hydrogen bonding .
  • QSAR Modeling : Use descriptors like logP and polar surface area to correlate structural features (e.g., nitro position, pyrrolidine substitution) with activity trends observed in similar compounds .

Q. How can researchers resolve contradictions in spectroscopic data during characterization of derivatives?

  • Case Example : If NMR signals for diastereomers overlap, use 1H^1H-1H^1H COSY or NOESY to assign stereochemistry. For ambiguous mass spectrometry peaks, high-resolution MS (HRMS) can distinguish between isobaric ions (e.g., differentiating [M+H]+^+ from adducts) .
  • Cross-Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm functional group assignments .

Q. What catalytic systems enable asymmetric synthesis of enantiomerically pure this compound?

  • Chiral Catalysts : Use Ru-phosphine complexes (e.g., BINAP) for hydrogenation of prochiral intermediates. For example, asymmetric transfer hydrogenation of ketone precursors can achieve >90% enantiomeric excess (ee) .
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively acylate one enantiomer, leaving the desired (R)- or (S)-form unreacted .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : The nitro group may confer explosive potential under heat or friction. Store at 2–8°C in airtight containers, away from oxidizers. Use PPE (gloves, goggles) to prevent skin/eye irritation, as seen in structurally related nitro compounds .
  • Emergency Response : In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Follow protocols for nitroaromatic compounds, which may require activated charcoal for ingestion .

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